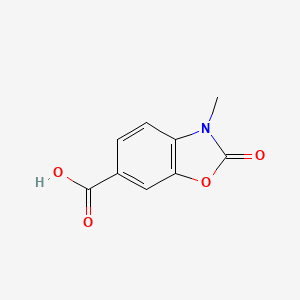

3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid

Übersicht

Beschreibung

3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole ring with a carboxylic acid group at the 6-position and a methyl group at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid typically involves the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives. One common method is the reaction of 2-aminophenol with methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate under acidic conditions . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal catalysts or ionic liquids may be employed to improve reaction efficiency .

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution at the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical derivatization reactions:

Decarboxylation Reactions

The carboxylic acid group can undergo thermal or catalytic decarboxylation:

Ring-Opening and Rearrangement

The benzoxazole ring exhibits stability under mild conditions but reacts under specific stimuli:

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | Concentrated HCl, reflux | 2-Amino-5-(carboxymethyl)phenol |

| Alkaline Hydrolysis | NaOH/H<sub>2</sub>O, 100°C | Salicylate derivatives |

Electrophilic Aromatic Substitution (EAS)

The electron-deficient benzoxazole ring directs substitution to specific positions:

| Reagent | Position | Product |

|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Position 4 or 7 | Nitro-substituted derivatives |

| Br<sub>2</sub>/FeBr<sub>3</sub> | Position 5 | 5-Bromo-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid |

Redox Reactions

The ketone and carboxylic acid groups participate in redox processes:

| Reaction Type | Reagents | Products |

|---|---|---|

| Reduction of Ketone | NaBH<sub>4</sub>, LiAlH<sub>4</sub> | 3-Methyl-2-hydroxy-1,3-benzoxazole-6-carboxylic acid |

| Oxidation | KMnO<sub>4</sub>/H<sub>2</sub>O | Degradation to CO<sub>2</sub> and smaller fragments |

Metal Complexation

The compound acts as a ligand for transition metals via the carboxylate and nitrogen atoms:

| Metal Ion | Coordination Sites | Application |

|---|---|---|

| Cu(II) | Carboxylate O, benzoxazole N | Catalytic systems for oxidation reactions . |

| Fe(III) | Chelation through O and N | Potential biomedical imaging agents . |

Key Research Findings

-

Biological Relevance : Derivatives exhibit antimicrobial and anticancer activities, linked to their ability to inhibit enzymes like topoisomerase II .

-

Synthetic Utility : Serves as a precursor for fused heterocycles (e.g., quinazolines) via condensation with amines .

-

Stability : The benzoxazole ring resists hydrolysis under physiological pH, enhancing its pharmacokinetic profile .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid is , with a molecular weight of 179.16 g/mol. The compound features a benzoxazole ring, which consists of both nitrogen and oxygen atoms, contributing to its reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Research has shown that benzoxazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have inhibited the growth of resistant bacterial strains by interfering with DNA synthesis or cell wall integrity .

-

Anticancer Properties : Studies indicate that this compound can induce cytotoxic effects against various cancer cell lines. The IC50 values for different cell lines demonstrate moderate to high potency in inhibiting cell proliferation. For example:

Cell Line IC50 Value (µM) Effect MCF-7 6.42 Moderate cytotoxicity A549 8.46 Significant inhibition HT-29 Varies Effective against treated cells

These findings suggest that structural modifications can enhance the anticancer activity of benzoxazole derivatives .

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules:

- Reaction Pathways : The compound can undergo various chemical reactions including oxidation, reduction, and substitution reactions. Its aldehyde functionality allows it to interact with nucleophilic sites on proteins, which is crucial for developing enzyme inhibitors .

Material Science

The unique properties of this compound make it a candidate for applications in materials science:

- Dyes and Pigments : Due to its structural characteristics, this compound can be utilized in the production of specialty chemicals such as dyes and pigments.

Anticancer Activity Study

A recent study evaluated the effects of various benzoxazole derivatives on different cancer cell lines. Results indicated that specific substitutions on the benzoxazole ring significantly enhanced anticancer activity against MCF-7 and A549 cell lines .

Antimicrobial Efficacy Investigation

Another investigation assessed the antibacterial effects of synthesized benzoxazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed promising results against resistant strains, highlighting the potential for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid | Contains fluorine at position 5 | Enhanced solubility and biological activity |

| 7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid | Contains fluorine at position 7 | Significant antibacterial and anticancer properties |

| 3-Methylbenzoxazole | Simplified structure without carboxylic functionality | Less versatile in reactions compared to target compound |

The unique functional groups in this compound facilitate a range of chemical transformations and biological interactions not found in similar compounds.

Wirkmechanismus

The mechanism of action of 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity . The exact molecular pathways can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-methyl-1,3-benzoxazole-6-carboxylic acid

- Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

- 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid

Uniqueness

3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the carboxylic acid group at the 6-position differentiates it from other benzoxazole derivatives and influences its reactivity and biological activity .

Biologische Aktivität

3-Methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzoxazole ring, which is a fused bicyclic structure containing nitrogen and oxygen. Its molecular formula is , and it has a molecular weight of approximately 179.16 g/mol. The presence of the carboxylic acid group at the 6th position enhances its solubility and reactivity in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These results suggest that the compound can serve as a potent antimicrobial agent, potentially useful in treating infections caused by resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it was found to have an IC50 value in the low micromolar range against human neuroblastoma cells, indicating its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation. It can form covalent bonds with nucleophilic sites on proteins, disrupting their function.

- Cellular Pathway Interference : It has been suggested that this compound interacts with specific cellular pathways that regulate apoptosis and cell division, leading to reduced viability of cancer cells.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of benzoxazole exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structural modifications that enhanced activity and provided insight into structure-activity relationships (SAR) for future development .

- Anticancer Potential : Research reported in Cancer Letters indicated that compounds similar to this compound were effective against melanoma cell lines, with IC50 values suggesting potent anticancer activity. The study emphasized the importance of further exploring these compounds for their therapeutic potential in cancer treatment .

Eigenschaften

IUPAC Name |

3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-10-6-3-2-5(8(11)12)4-7(6)14-9(10)13/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYGHBVAKDATHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)O)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.